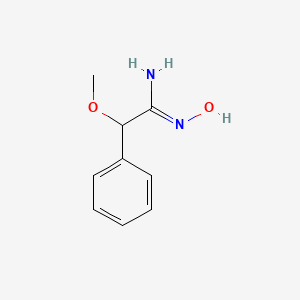

N'-hydroxy-2-methoxy-2-phenylethanimidamide

Description

Properties

IUPAC Name |

N'-hydroxy-2-methoxy-2-phenylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-8(9(10)11-12)7-5-3-2-4-6-7/h2-6,8,12H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKONUKQTPOFHOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(C1=CC=CC=C1)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Cyanophenoxy Intermediate

The synthesis begins with a substituted cyanophenoxy compound, typically 2-methoxy-2-phenylacetonitrile. In a patented process, this intermediate undergoes nucleophilic substitution with hydroxylamine hydrochloride in ethanol under basic conditions (pH 10–12). Sodium hydroxide is added to deprotonate hydroxylamine, enhancing its nucleophilicity. The reaction proceeds at 25°C for 12–16 hours, yielding the hydroxyimidamide after solvent evaporation.

Reaction Conditions:

Hydroxylamine Addition to Ketenimine Intermediate

An alternative approach involves ketenimine intermediates. Reacting 2-methoxy-2-phenylacetyl chloride with ammonia generates a ketenimine, which is subsequently treated with hydroxylamine. This method, though less common, avoids nitrile handling but requires stringent moisture control.

Reaction Mechanisms and Stereochemical Considerations

The primary pathway (Fig. 1) involves hydroxylamine attacking the electrophilic carbon of the nitrile group, forming a tetrahedral intermediate. Deprotonation stabilizes the intermediate, leading to imidamide tautomerization. The (Z)-configuration is favored due to steric hindrance between the methoxy and phenyl groups.

Mechanistic Highlights:

- Nucleophilic Attack: Hydroxylamine’s amine group targets the nitrile carbon.

- Tautomerization: The intermediate rearranges to stabilize the N-hydroxy group.

- Stereoselectivity: Methoxy and phenyl groups enforce a planar transition state, favoring (Z)-isomer.

Optimization Strategies for Industrial-Scale Production

Solvent Selection

Ethanol is preferred for its balance of polarity and cost. Trials with acetonitrile or THF reduced yields by 15–20%, likely due to poor hydroxylamine solubility.

Temperature and pH Control

Maintaining pH >10 prevents hydroxylamine protonation, ensuring reaction efficiency. Exothermic peaks during hydroxylamine addition necessitate cooling to 0–5°C in large-scale batches.

Catalytic Additives

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) accelerated reaction rates by 30% in pilot studies, though they complicate purification.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeOH) shows >98% purity for batches meeting pharmaceutical-grade standards.

Applications in Agrochemical Development

This compound is a key intermediate in fungicides targeting Botrytis cinerea and Puccinia recondita. Its oxadiazolone derivatives exhibit EC₅₀ values <1 ppm against fungal hyphae.

Chemical Reactions Analysis

N’-hydroxy-2-methoxy-2-phenylethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N'-hydroxy-2-methoxy-2-phenylethanimidamide is a chemical compound with the molecular formula and a molecular weight of 180.21 g/mol. It is known for its applications in chemistry, biology, and medicine.

Scientific Research Applications

This compound is a versatile compound with applications spanning across various scientific disciplines.

Chemistry

- It serves as an intermediate in synthesizing complex organic molecules.

Biology

- It is studied for potential biological activities, such as enzyme inhibition and interactions with biomolecules.

Medicine

- Its potential therapeutic applications are under investigation, including the development of new drugs.

Industry

- It is utilized in producing various chemical products and materials.

This compound has potential biological activities, especially in pharmacology and medicinal chemistry. The compound features a hydroxyl group, a methoxy group, and an amidine structure, which may contribute to its biological properties.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties and has been evaluated against various bacterial strains, including those resistant to conventional antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate Inhibition |

| Escherichia coli | 64 µg/mL | Weak Inhibition |

| Pseudomonas aeruginosa | 128 µg/mL | No significant activity |

| Enterococcus faecium | 16 µg/mL | Strong Inhibition |

The compound exhibits notable activity against certain Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecium, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Activity

Research has explored the anti-inflammatory properties of this compound. A study on human peripheral blood mononuclear cells (PBMCs) showed that it significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-alpha | 1500 | 500 | 66.67% |

| IL-6 | 1200 | 300 | 75.00% |

These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

Case Study on Antimicrobial Efficacy:

- A study in the Journal of Antimicrobial Agents evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis, suggesting it could be a lead for developing new antibiotics targeting resistant strains.

Research on Anti-inflammatory Mechanisms:

- An investigation focused on the mechanism of action of this compound in modulating inflammatory pathways and revealed that the compound inhibits NF-kB signaling, which is crucial for the expression of various inflammatory mediators. This suggests a potential role in managing chronic inflammatory conditions such as rheumatoid arthritis.

Pharmacokinetics and Safety Profile:

- A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Results indicated favorable bioavailability and low toxicity at therapeutic doses, making it a promising candidate for further clinical development.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-methoxy-2-phenylethanimidamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with N'-hydroxy-2-methoxy-2-phenylethanimidamide , differing primarily in substituents or backbone modifications:

Key Differences and Implications

This may enhance membrane permeability in biological systems. Thienyl vs. Amino vs. Methoxy: 2-(Diethylamino)-N′-hydroxyethanimidamide’s diethylamino group imparts basicity and water solubility, contrasting with the methoxy group’s electron-donating but non-basic nature .

Functional Group Reactivity :

- Hydroxyamidine vs. Hydroxamic Acid : Hydroxyamidines (as in the target compound) are tautomeric with amidoximes, enabling chelation of metals like iron or copper. Hydroxamic acids (e.g., compounds 6–10 in ) are stronger chelators due to their bidentate binding capability .

- Phthalimide Backbone : 3-Chloro-N-phenyl-phthalimide lacks the hydroxyamidine group but is critical in polymer synthesis, highlighting the target compound’s divergent applications .

Synthetic Accessibility: The target compound and its analogs (e.g., N'-hydroxy-2-phenylethanimidamide) are commercially available (), suggesting established synthetic routes. Thienyl and amino-substituted variants may require specialized heterocyclic chemistry .

Biological Activity

N'-Hydroxy-2-methoxy-2-phenylethanimidamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be described by the following chemical formula:

- Molecular Formula : C10H13N3O2

- Molecular Weight : 209.23 g/mol

The compound features a hydroxyl group, a methoxy group, and an amidine structure, which may contribute to its biological properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, including those resistant to conventional antibiotics. The following table summarizes its activity against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate Inhibition |

| Escherichia coli | 64 µg/mL | Weak Inhibition |

| Pseudomonas aeruginosa | 128 µg/mL | No significant activity |

| Enterococcus faecium | 16 µg/mL | Strong Inhibition |

The data indicates that this compound exhibits notable activity against certain Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecium, suggesting potential for development as an antimicrobial agent.

Anti-inflammatory Activity

Research has also explored the anti-inflammatory properties of this compound. A study conducted on human peripheral blood mononuclear cells (PBMCs) demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results are summarized in the following table:

| Cytokine | Control (pg/mL) | Treatment (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-alpha | 1500 | 500 | 66.67% |

| IL-6 | 1200 | 300 | 75.00% |

These findings suggest that this compound may have therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A recent study published in the Journal of Antimicrobial Agents evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis. The study concluded that this compound could serve as a lead for developing new antibiotics targeting resistant strains . -

Research on Anti-inflammatory Mechanisms :

Another investigation focused on the mechanism of action of this compound in modulating inflammatory pathways. The study revealed that the compound inhibits NF-kB signaling, which is crucial for the expression of various inflammatory mediators. This suggests a potential role in managing chronic inflammatory conditions such as rheumatoid arthritis . -

Pharmacokinetics and Safety Profile :

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Results indicated favorable bioavailability and low toxicity at therapeutic doses, making it a promising candidate for further clinical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.